Dibenzo[b,h][1,6]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,h][1,6]naphthyridine is a heterocyclic compound that consists of a fused ring system containing nitrogen atoms. This compound is of significant interest in the fields of synthetic and medicinal chemistry due to its diverse biological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,h][1,6]naphthyridines can be synthesized through various methods. One common approach involves the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. This one-pot synthesis involves four sequential condensation reactions . Another method utilizes an iodine-catalyzed reaction of 2-aminobenzamides and mucobromic acid in refluxing tetrahydrofuran (THF), resulting in the formation of 6-oxo-5,6-dihydrodibenzo[b,h][1,6]naphthyridine-11-carboxamide derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,h][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce various substituents onto the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce functional groups like halogens, alkyl groups, or other substituents.
Scientific Research Applications
Dibenzo[b,h][1,6]naphthyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of dibenzo[b,h][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit 3-phosphoinositide-dependent kinase-1 (PDK1), which plays a crucial role in cell signaling pathways related to cancer . Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A related compound with a similar fused ring system but without the additional benzene rings.
1,8-Naphthyridine: Another naphthyridine derivative with different biological activities and applications.
Quinoline: A heterocyclic compound with a single nitrogen atom in the ring system, used in various medicinal applications.
Uniqueness
Dibenzo[b,h][1,6]naphthyridine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and exhibit a wide range of biological activities makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
225-54-7 |
---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolino[4,3-b]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-7-14-11(5-1)9-12-10-17-15-8-4-2-6-13(15)16(12)18-14/h1-10H |
InChI Key |
OXXYXDAZMAZDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.